molecular formula C11H19BO4 B179530 (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate CAS No. 1009307-13-4

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

Cat. No. B179530
M. Wt: 226.08 g/mol
InChI Key: ZXDDITJXZPTHFE-BQYQJAHWSA-N
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Description

“(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” is a chemical compound with the CAS Number: 1009307-13-4. Its molecular weight is 226.08 .


Molecular Structure Analysis

The molecular formula of this compound is C11H19BO4 . It contains a boron atom, which is part of a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This group is attached to an acrylate ester (ethyl 3-acrylate), forming the complete structure .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 and a boiling point of 236.8±42.0 °C at 760 mmHg . It also has a molar refractivity of 59.7±0.4 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : The compound has been utilized in the synthesis of various (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation. This method is particularly effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
  • Material Characterization : Detailed characterization, including crystal structure and Density Functional Theory (DFT) studies, has been conducted on related compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (Liao et al., 2022).

Applications in Polymer Science

  • Polymer Synthesis : This compound plays a role in synthesizing polymers like 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, which are useful in electron transport materials (Zha Xiangdong et al., 2017).
  • Polymer Research : The compound has been used in the RAFT synthesis of acrylic polymers containing diol or dioxane groups, demonstrating its utility in creating specialized polymers with specific properties (Wang et al., 2012).

Medicinal Chemistry and Biochemistry

  • Kinetic Studies : It has been used to study rates of binding to glutathione and protein, providing insights into how certain compounds interact with biological molecules (Potter & Tran, 1992).

Chemical Synthesis and Analysis

  • Advanced Synthesis Techniques : The compound is involved in innovative synthesis techniques like Water-Mediated Three-Component Wittig–SNAr Reactions, showcasing its versatility in complex chemical reactions (Xu et al., 2015).
  • Mass Spectrometry Analysis : It has been a subject in mass spectrometry studies, helping to understand the structure and properties of electroluminescent materials (Hou Qiong, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and respiratory irritation respectively .

properties

IUPAC Name

ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDDITJXZPTHFE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

CAS RN

1009307-13-4
Record name (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HY Jung, X Feng, H Kim, J Yun - Tetrahedron, 2012 - Elsevier
Phosphine–copper(I) complexes efficiently catalyzed the mono-boration of electron-deficient alkynes in the presence of MeOH and also catalyzed conjugate reductions of …
Number of citations: 64 www.sciencedirect.com
A Cortez, Y Li, AT Miller, X Zhang, K Yue… - Journal of medicinal …, 2016 - ACS Publications
Small molecule Toll-like receptor 7 (TLR7) agonists have been used as vaccine adjuvants by enhancing innate immune activation to afford better adaptive response. Localized TLR7 …
Number of citations: 36 pubs.acs.org
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org
D Takahashi, T Ora, S Sasaki, N Ishii… - Journal of Medicinal …, 2023 - ACS Publications
Targeted protein degradation via the ubiquitin-proteasome system has emerged as one of the most promising drug discovery modalities. Autophagy, another intracellular degradation …
Number of citations: 4 pubs.acs.org
黒瀬朋浩 - 2021 - repository.kulib.kyoto-u.ac.jp
古くから生薬として利用されてきたヒカゲノカズラ科の植物は, C16N2 または C16N を基本的な組成式とした特徴的な多環性骨格の天然物を産生する. これら天然物群はリコポジウムアルカロイドと…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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